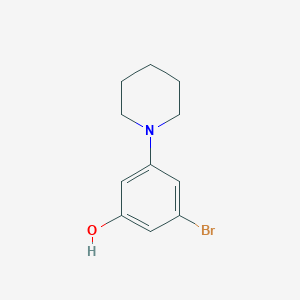

3-Bromo-5-piperidinophenol

Description

Importance of Bromophenol and Piperidine (B6355638) Scaffolds in Modern Drug Discovery and Chemical Biology

The bromophenol and piperidine scaffolds are independently recognized as "privileged structures" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a rich source for the development of new therapeutic agents.

Bromophenols , which are phenols containing one or more bromine atoms, are frequently found in marine organisms and exhibit a wide range of biological activities, including anticancer, antioxidant, and antimicrobial properties. koreascience.krnih.gov The presence of bromine can significantly alter the electronic and lipophilic properties of a molecule, enhancing its ability to cross biological membranes and interact with target proteins. nih.gov

Piperidine , a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals. nih.gov Its saturated, non-planar structure allows for the precise three-dimensional arrangement of substituents, which is crucial for specific interactions with biological macromolecules. nih.govencyclopedia.pub The piperidine ring is found in a multitude of approved drugs, contributing to their efficacy as central nervous system agents, antihistamines, and anticancer drugs, among others. nih.govnih.gov The incorporation of a piperidine moiety can improve a compound's pharmacokinetic properties, such as solubility and metabolic stability. taylorandfrancis.com

The combination of these two scaffolds in 3-Bromo-5-piperidinophenol therefore represents a rational design strategy to create novel molecules with potentially enhanced biological profiles.

Structural Classification and General Overview of Related Chemical Architectures (e.g., Nitrogen-Containing Heterocycle Bromophenols)

3-Bromo-5-piperidinophenol belongs to the class of nitrogen-containing heterocyclic bromophenols. This is a broad family of compounds that encompasses a variety of aromatic systems substituted with both bromine and a nitrogen-containing ring. openmedicinalchemistryjournal.com

Nitrogen-containing heterocycles are fundamental building blocks in nature and synthetic chemistry, forming the core of numerous alkaloids, vitamins, and pharmaceuticals. encyclopedia.pubnih.gov Their ability to participate in hydrogen bonding and other non-covalent interactions makes them key components of many biologically active molecules. nih.gov When combined with a brominated phenol (B47542), the resulting architecture can exhibit unique physicochemical properties. The bromine atom often enhances biological activity, while the nitrogenous heterocycle can improve solubility and receptor binding affinity. nih.govresearchgate.net

Related chemical architectures that are subjects of research include:

Piperidinyl-substituted bromobenzaldehydes and their derivatives: These compounds are investigated for their potential as intermediates in the synthesis of more complex molecules with therapeutic potential.

Brominated N-aryl piperazines: These structures are explored for their diverse pharmacological activities, including antitumor properties. rsc.org

Isoxazole derivatives containing bromophenyl groups: These are studied for their potential antimicrobial and antitubercular activities. researchgate.net

The study of these related structures provides a broader context for understanding the potential of 3-Bromo-5-piperidinophenol and its derivatives in chemical and pharmaceutical research.

Rationale for Academic Investigation of the 3-Bromo-5-piperidinophenol Scaffold and its Derivatives

The academic investigation of the 3-Bromo-5-piperidinophenol scaffold is driven by several key factors rooted in the principles of medicinal chemistry and drug discovery. The primary rationale is the potential for this hybrid molecule to exhibit novel or enhanced biological activities.

Given that bromophenols are known to possess anticancer and antioxidant properties, and piperidine-containing compounds have a broad spectrum of pharmacological effects, it is hypothesized that their combination could lead to synergistic or unique therapeutic profiles. koreascience.krnih.govnih.gov For instance, derivatives of this scaffold could be explored as:

Enzyme inhibitors: The phenolic hydroxyl group and the piperidine nitrogen can act as hydrogen bond donors and acceptors, respectively, potentially interacting with the active sites of enzymes. Bromophenol derivatives have shown inhibitory activity against enzymes like carbonic anhydrase. researchgate.net

Receptor ligands: The rigid aromatic core and the flexible piperidine ring allow for the development of ligands that can bind to a variety of receptors with high specificity.

Anticancer agents: The cytotoxic potential of bromophenols and the role of piperidine in many anticancer drugs suggest that derivatives of 3-Bromo-5-piperidinophenol could be investigated for their antiproliferative effects. nih.gov

Antimicrobial agents: Both bromophenols and certain piperidine derivatives have demonstrated antimicrobial activity, making this scaffold a candidate for the development of new antibiotics. koreascience.krresearchgate.net

Furthermore, the structure of 3-Bromo-5-piperidinophenol offers multiple points for chemical modification. The phenol, the aromatic ring, and the piperidine nitrogen can all be functionalized to create a library of derivatives. This allows for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The investigation of such a scaffold contributes to a deeper understanding of how different structural motifs influence biological activity and provides a platform for the discovery of new chemical probes and potential drug candidates.

Data Tables

Table 1: Chemical Identity of 3-Bromo-5-piperidinophenol

| Property | Value | Source |

| IUPAC Name | 3-bromo-5-(piperidin-1-yl)phenol | PubChem |

| Molecular Formula | C₁₁H₁₄BrNO | PubChem nih.gov |

| Molecular Weight | 256.14 g/mol | PubChem nih.gov |

| CAS Number | 1820640-16-1 | PubChem nih.gov |

| Canonical SMILES | C1CCN(CC1)C2=CC(=CC(=C2)Br)O | PubChem nih.gov |

Table 2: Related Bromophenol and Piperidine Compounds

| Compound Name | Molecular Formula | Key Area of Investigation |

| 3-Bromo-5-chlorophenol | C₆H₄BrClO | Chemical Intermediate |

| (3-bromo-5-nitrophenyl)(piperidin-1-yl)methanone | C₁₂H₁₃BrN₂O₃ | Synthetic Intermediate |

| 3-Aryl-5-(3′-bromophenyl)isoxazole derivatives | Varies | Antimicrobial, Antitubercular |

| Brominated N-aryl piperazines | Varies | Antitumor Agents |

Propriétés

IUPAC Name |

3-bromo-5-piperidin-1-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-9-6-10(8-11(14)7-9)13-4-2-1-3-5-13/h6-8,14H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFJFRXMPQPFSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801295634 | |

| Record name | Phenol, 3-bromo-5-(1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820640-16-1 | |

| Record name | Phenol, 3-bromo-5-(1-piperidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820640-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-bromo-5-(1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies and Rational Design of 3 Bromo 5 Piperidinophenol Analogs

Impact of Substituent Position and Nature on the Bromophenol Moiety on Biological Activity

The bromophenol portion of the molecule is a key determinant of its activity, offering multiple sites for modification. The bromine atom and the hydroxyl group, along with their positions on the phenyl ring, are primary targets for analog design.

Halogenation is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical properties and biological activity. libretexts.org The presence and position of bromine on the phenol (B47542) ring significantly influence lipophilicity, electronic character, and, consequently, the pharmacological effects of the compound. mdpi.com

The introduction of bromine atoms generally increases a compound's lipophilicity, which can affect its ability to cross cell membranes and its solubility. mdpi.com Halogens like bromine are deactivating groups in the context of electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. pressbooks.pubquora.com This alteration of electron density on the aromatic ring can impact how the molecule binds to its target. quora.com

The position of the halogen is also crucial. For instance, in studies of substituted iodobenzenes, the position of a substituent (ortho, meta, or para to the halogen) affects the halogen bond strength, with ortho placement often causing the largest perturbation. nih.gov While direct studies on 3-bromo-5-piperidinophenol are scarce, research on other bromophenols indicates that the degree and position of bromination can either increase or decrease antioxidant activity, suggesting that the effect is context-dependent. nih.gov For some pathogenic organisms, polybrominated derivatives have shown significant antimicrobial activity. researchgate.net The reactivity of benzene (B151609) rings substituted with halogens is influenced by both the halogen's electronegativity and its size; as size increases, reactivity tends to decrease. libretexts.orglibretexts.org

| Modification | Observed/Inferred Effect | Potential Consequence for Biological Activity |

|---|---|---|

| Increased number of bromine atoms (e.g., di- or tri-bromination) | Increases lipophilicity; alters electronic distribution on the phenyl ring. mdpi.comresearchgate.net | May enhance membrane permeability and binding affinity; can also introduce steric hindrance. |

| Changing bromine position (e.g., to position 2, 4, or 6) | Alters the molecule's dipole moment and the electronic environment of the hydroxyl group. nih.gov | Can change binding orientation and strength with target receptors. |

| Substitution with other halogens (F, Cl, I) | Modifies electronegativity, size, and lipophilicity (F is least lipophilic, I is most). libretexts.org | Affects both pharmacokinetic and pharmacodynamic properties; fluorine can enhance metabolic stability. |

The phenolic hydroxyl group is a critical functional group, often essential for the biological activity of cannabinoids and other phenolic compounds. nih.gov It can act as both a hydrogen bond donor and acceptor, which is crucial for ligand-receptor interactions. plos.org Modifying this group can dramatically alter a compound's activity.

Common modifications include etherification (e.g., converting -OH to an O-methyl or O-ethyl group) and esterification (e.g., forming an acetate). Such changes prevent the group from acting as a hydrogen bond donor and increase lipophilicity. researchgate.net In studies on natural bromophenols, methylation and acetylation of the hydroxyl groups were investigated to see how these modifications affected antioxidant and anticancer activities. nih.gov It is believed that the free hydroxyl groups are important for activities like free radical scavenging. nih.gov

The position of the hydroxyl group is also a key factor. Studies on hydroxybenzoic acids have shown that altering the position of the hydroxyl group affects hydrogen-bonding capacity and lipophilicity, which can shift receptor affinity. acs.org For phenolic compounds in general, the number and location of hydroxyl groups are principal determinants of their antioxidant capacity. nih.gov

| Modification of Phenolic -OH | Physicochemical Change | Potential Pharmacological Consequence |

|---|---|---|

| Etherification (e.g., -OCH₃) | Removes hydrogen bond donating ability; increases lipophilicity. nih.gov | May decrease activity if H-bonding is critical for binding, or increase cell penetration. |

| Esterification (e.g., -OCOCH₃) | Acts as a prodrug strategy; the ester can be hydrolyzed in vivo to release the active phenol. Increases lipophilicity. researchgate.net | Can improve bioavailability; activity depends on in vivo hydrolysis. |

| Replacement with -SH (Thiophenol) | Alters acidity, hydrogen bonding capability, and redox potential. | Could significantly change the binding mode and biological activity profile. |

| Replacement with -NH₂ (Aminophenol) | Introduces a basic center; changes H-bonding properties. ncert.nic.in | May lead to different receptor interactions and alter the acid-base properties of the molecule. |

Structural Modifications of the Piperidine (B6355638) Moiety and their Pharmacological Consequences

The piperidine ring is a versatile scaffold in medicinal chemistry, valued for its ability to provide a three-dimensional structure that can be functionalized to optimize receptor binding and pharmacokinetic properties. researchgate.netijnrd.org

The nitrogen atom of the piperidine ring is a common site for modification. The nature of the N-substituent can profoundly impact a compound's affinity and selectivity for its biological target. In many classes of piperidine-based ligands, small alkyl groups (like methyl) on the nitrogen are well-tolerated, but larger or more complex substituents can either enhance or diminish activity depending on the specific receptor pocket. acs.org In some cases, capping the basic nitrogen to form amides, sulfonamides, or ureas can maintain selectivity despite large changes in basicity and topology. nih.gov

Substitutions on the carbon atoms of the piperidine ring also play a critical role. Introducing substituents like methyl groups can restrict the ring's conformation and provide additional hydrophobic interactions with the target. acs.org For example, adding a 4-methyl group to certain piperidine-based ligands was found to be the most effective substitution for increasing affinity and selectivity at the σ1 receptor. acs.org The position of the substituent is key; studies on piperidine-substituted sulfonamides showed that methyl groups at position 3 or 4 led to higher anticancer activity. ajchem-a.com

| Modification | Example Substituent | General Effect on Activity |

|---|---|---|

| N-Substitution | Small alkyl (e.g., -CH₃) | Often maintains or slightly improves potency. acs.org |

| Bulky/Aromatic groups (e.g., -Benzyl) | Can increase affinity through additional interactions but may also introduce steric hindrance. ajchem-a.com | |

| Ring Substitution | Methyl group at C-3 or C-4 | Can increase potency and selectivity by influencing ring conformation and providing hydrophobic contacts. acs.orgajchem-a.com |

| Polar groups (e.g., -OH) | May increase water solubility and introduce new hydrogen bonding opportunities. |

The non-planar, chair-like conformation of the piperidine ring is a defining structural feature that influences its biological activity. acs.orgresearchgate.net Substituents on the ring can exist in either an axial or equatorial position, and the preferred conformation can impact how the molecule fits into a receptor's binding site. For some 2-substituted piperazines, the axial conformation was found to be preferred and was crucial for mimicking the orientation of active compounds like nicotine. nih.gov The introduction of bulky substituents can lock the ring into a specific chair conformation, which can lead to significant gains in potency. acs.org

Furthermore, if substitutions create chiral centers, the resulting stereoisomers can have vastly different pharmacological properties. The spatial arrangement of atoms is critical for precise interaction with chiral biological targets like receptors and enzymes. In many cases, one enantiomer is significantly more active than the other. nih.gov For piperidine-based ligands, the orientation of a substituent (e.g., an ester group) in a cis (axial) versus trans (equatorial) position can lead to major differences in activity at various transporters. acs.org Therefore, controlling the stereochemistry is a fundamental aspect of designing potent and selective analogs. nih.gov

Insights from SAR Analysis of Closely Related Bromophenol-Piperidine Derivatives

While direct and extensive SAR studies on 3-bromo-5-piperidinophenol are not widely available in the public domain, valuable insights can be drawn from the analysis of related chemical classes. The principles governing the activity of bromophenols and piperidine derivatives can be combined to guide the rational design of novel analogs.

The Role of the Phenolic Hydroxyl: In many classes of phenolic compounds, a free hydroxyl group is essential for antioxidant activity or for hydrogen bonding within a receptor active site. nih.govnih.gov Modifications like etherification often lead to a loss of activity, unless the modification serves as a prodrug that is cleaved in vivo. researchgate.netnih.gov Therefore, for analogs of 3-bromo-5-piperidinophenol, the hydroxyl group is predicted to be a critical interaction point.

Impact of Bromine: The bromine substituent primarily modulates lipophilicity and the electronic nature of the phenol ring. mdpi.com Its electron-withdrawing inductive effect deactivates the ring, which can influence stacking interactions or other electronic-based binding modes. pressbooks.pub The position and number of bromine atoms are key variables; studies on bromophenols from marine sources show that their biological activities, including antibacterial and enzyme inhibition, are highly dependent on the specific bromination pattern. nih.govresearchgate.net

Piperidine as a Structural Anchor and Pharmacophore Element: The piperidine ring serves as a versatile scaffold. researchgate.net In many bioactive molecules, replacing a piperazine (B1678402) ring with a piperidine significantly alters selectivity, highlighting the importance of this specific heterocycle. nih.gov The nitrogen atom's basicity and the potential for N-substitution allow for fine-tuning of physicochemical properties and exploration of the binding pocket. acs.orgnih.gov

Conformational and Stereochemical Factors: The three-dimensional structure imparted by the piperidine ring is paramount. Substitutions that restrict conformational flexibility, for instance by introducing gem-dimethyl groups, can enhance potency by reducing the entropic penalty upon binding and locking the molecule in a more favorable conformation. acs.org As with most chiral drugs, if any modifications introduce stereocenters, it is highly probable that one stereoisomer will be significantly more active than the others, making stereoselective synthesis a crucial consideration. acs.orgnih.gov

Comparison with Piperazine and Imidazole Analogues

The substitution of the piperidine ring in 3-Bromo-5-piperidinophenol with other heterocyclic systems, such as piperazine and imidazole, has been a key strategy in SAR studies to understand the role of the heterocyclic component in modulating biological activity. These studies have demonstrated that even subtle changes in the heterocyclic ring can lead to significant differences in potency and selectivity for various biological targets.

A comparative study on a series of compounds targeting histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors provided a direct comparison between piperidine and piperazine analogs. In this research, the piperidine-containing compound exhibited significantly higher affinity for the σ1 receptor compared to its piperazine counterpart, with Ki values of 3.64 nM and 1531 nM, respectively. nih.gov Conversely, the affinity for the H3 receptor was not as dramatically affected by the switch from piperazine to piperidine, with Ki values of 3.17 nM and 7.70 nM, respectively. nih.gov This suggests that the piperidine moiety is a critical structural element for potent dual H3/σ1 receptor activity. nih.gov The difference in inhibitory potency is thought to be related to the protonation states of the ligands at physiological pH. nih.gov

Further studies have indicated that in the context of antidiabetic agents, the replacement of a piperazine ring with a piperidine ring does not lead to a significant decrease in activity. This highlights that the impact of the heterocyclic ring is target-dependent.

Comparative Biological Activity of Heterocyclic Analogues

This table presents the inhibitory constants (Ki) of piperidine and piperazine analogues against the histamine H3 receptor (hH3R) and the sigma-1 receptor (σ1R), illustrating the impact of the heterocyclic ring on receptor affinity.

| Compound | Heterocyclic Moiety | hH3R Ki (nM) | σ1R Ki (nM) |

|---|---|---|---|

| Analog 1 | Piperazine | 3.17 | 1531 |

| Analog 2 | Piperidine | 7.70 | 3.64 |

Analysis of Hybrid Bromophenol-Heterocycle Structures

The rational design of hybrid molecules that combine the bromophenol scaffold with various heterocyclic systems has emerged as a promising strategy in drug discovery. This approach aims to leverage the favorable properties of each component to create novel compounds with enhanced biological activity and selectivity.

The synthesis of various bromophenol derivatives, including those with heterocyclic moieties, has been explored for their potential as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease. mdpi.com These studies have shown that bromophenol derivatives can exhibit potent inhibitory effects, with Ki values in the nanomolar range. mdpi.com

In the realm of anticancer research, the design of hybrid structures has also been a focal point. For instance, the development of novel Schiff base-benzimidazole hybrids has been pursued to create potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. This work demonstrates the potential of combining different heterocyclic systems with other pharmacophores to achieve desired biological outcomes.

Furthermore, the synthesis of novel heterocyclic hybrids of pyrazole (B372694) has been investigated for their activity as dihydrofolate reductase (DHFR) inhibitors. While not directly involving a bromophenol group, these studies highlight the general principle of creating hybrid molecules to target specific enzymes.

The hydrogenation of various heterocyclic compounds, including pyridines to form piperidines, is a fundamental process in the synthesis of these hybrid structures. The ability to functionalize these heterocyclic rings both before and after their formation allows for the creation of a diverse library of compounds for SAR studies.

Mentioned Compounds

Molecular and Mechanistic Elucidation of Biological Activities Associated with 3 Bromo 5 Piperidinophenol Derivatives

Modulation of Cellular Signaling Pathways

The Keap1-Nrf2 pathway is a primary regulator of cellular defense mechanisms against oxidative and electrophilic stress. nih.gov Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) binds to the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), facilitating its ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov This process keeps the intracellular levels of Nrf2 low. nih.gov However, certain electrophilic compounds, including derivatives related to 3-bromo-5-piperidinophenol, can activate this pathway. nih.gov

These electrophilic agents are thought to react with specific, highly reactive cysteine residues on the Keap1 protein, which functions as a redox sensor. nih.govnih.gov This interaction induces a conformational change in Keap1, which prevents it from binding to Nrf2. nih.govmdpi.com As a result, Nrf2 is no longer targeted for degradation, allowing it to accumulate and translocate into the nucleus. nih.govmdpi.com Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, initiating the transcription of a suite of phase II cytoprotective and antioxidant enzymes. nih.govmdpi.comfrontiersin.org

A key enzyme upregulated by Nrf2 activation is Heme Oxygenase-1 (HO-1), which catabolizes heme into biliverdin, iron, and carbon monoxide, molecules with significant antioxidant and signaling properties. nih.gov The Nrf2/HO-1 axis is considered crucial for protecting tissues from damage. nih.gov For instance, studies on the related compound 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (3-BDB), isolated from marine red algae, have shown it protects human keratinocytes from oxidative damage induced by H₂O₂ and UVB radiation. nih.govresearchgate.net This protection is achieved by upregulating HO-1 through the activation of Nrf2 signaling cascades. nih.govresearchgate.net Similarly, 3-bromo-5-phenyl-4,5-dihydroisoxazole (B1281787) was identified as a potent activator of the Nrf2/HO-1 pathway in human monocytic cells. nih.gov This activation demonstrates the cytoprotective potential of these compounds against cellular stress. frontiersin.orgnih.gov

While activation of the Nrf2 pathway is typically cytoprotective, certain derivatives can also exhibit antiproliferative and pro-apoptotic activities, particularly in cancer cells, often through mechanisms involving Reactive Oxygen Species (ROS). ROS generation can trigger apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. nih.gov

Research on novel pyrazolo[3,4-d]pyrimidine derivatives has shown that their ability to inhibit cancer cell proliferation is attributed to the generation of ROS. nih.gov This increase in intracellular ROS leads to the induction of apoptosis, which is evidenced by the loss of mitochondrial membrane potential, activation of caspase-3/7, and degradation of nuclear DNA. nih.gov Naringenin, another natural compound, has been shown to induce apoptosis in lung cancer cells by triggering intracellular ROS, which in turn reduces the mitochondrial membrane potential and initiates the caspase 9/3 cascade. nih.gov

Derivatives containing a bromo-phenyl structure have demonstrated significant antiproliferative effects. For example, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide showed a dose-dependent antiproliferative effect against human umbilical vein endothelial cells (HUVEC) and the A549 lung cancer cell line. nih.gov Similarly, a spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivative was found to strongly reduce cell growth in four different pancreatic cancer cell lines. nih.gov These findings suggest that while some derivatives promote cell survival via the Nrf2 pathway, others can be harnessed for their antiproliferative and pro-apoptotic effects in a therapeutic context. nih.govnih.gov

Interaction with Molecular Targets and Enzyme Systems

The activation of the Nrf2 pathway by bromo-phenyl derivatives is rooted in the direct modulation of the protein-protein interaction (PPI) between Keap1 and Nrf2. nih.govrsc.org Keap1 homodimers bind to Nrf2 at two specific motifs, DLG and ETGE, which is a required step for its subsequent ubiquitination and degradation. nih.gov Disrupting this interaction is a key strategy for activating Nrf2. rsc.orgnih.gov

Electrophilic compounds, such as those with a 3-bromo-isoxazoline or related structures, function as covalent inhibitors. nih.gov They form a covalent bond with specific cysteine residues within Keap1. nih.govnih.gov The Cys151 residue in the BTB domain of Keap1 has been identified as a critical target for many electrophilic Nrf2 activators. nih.gov Mass spectrometry and X-ray crystallography studies on 3-bromo-5-phenyl-4,5-dihydroisoxazole confirmed that it targets Cys151 of Keap1. nih.gov This covalent modification alters the conformation of the Keap1 protein, thereby inhibiting its ability to bind Nrf2 and marking it for destruction. nih.govmdpi.com This mechanism allows for a sustained activation of the Nrf2-ARE pathway, leading to the expression of protective genes. mdpi.com

Beyond the Keap1-Nrf2 system, derivatives of 3-bromo-5-piperidinophenol have been investigated as inhibitors of specific enzyme systems.

CARM1 Inhibition: Coactivator-associated arginine methyltransferase 1 (CARM1) is a key enzyme involved in transcriptional regulation and is considered a valuable target in hormone-dependent cancers. nih.govnih.gov A series of 1-substituted-3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-ones, which are derivatives of the core structure, have been identified as potent and selective CARM1 inhibitors. nih.gov In particular, compounds designated as 7g , 8e , and 8l demonstrated high selectivity for CARM1, inhibiting its methyltransferase activity on various substrates like PABP1 and histone H3, while showing little to no activity against other protein methyltransferases. nih.gov In human prostate cancer LNCaP cells, compound 7g caused a significant dose-dependent reduction of prostate-specific antigen (PSA) promoter activity, a downstream target of CARM1 signaling. nih.gov

Interactive Data Table: CARM1 Inhibition by 3-Bromo-5-piperidinophenol Derivatives

| Compound | Target Enzyme | Effect | Cellular Model | Observed Outcome | Reference |

|---|---|---|---|---|---|

| 1-benzyl-3,5-bis(3-bromo-4-hydroxybenzylidene) piperidin-4-one (7g) | CARM1 | Selective Inhibition | LNCaP (Prostate Cancer) | Dose-dependent reduction of PSA promoter activity | nih.gov |

| Compound 8e | CARM1 | Selective Inhibition | N/A (Enzyme Assay) | Inhibition of CARM1-mediated methylation | nih.gov |

| Compound 8l | CARM1 | Selective Inhibition | N/A (Enzyme Assay) | Inhibition of CARM1-mediated methylation | nih.gov |

Alpha-amylase Inhibition: Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type II diabetes. nih.govnih.gov While direct studies on 3-bromo-5-piperidinophenol are limited, related natural and synthetic compounds have shown potential. For example, benzophenone (B1666685) derivatives isolated from Garcinia mangostana demonstrated significant alpha-amylase inhibitory activity, with some compounds showing potency comparable to the standard drug acarbose. nih.gov Furthermore, semi-synthetic arylidene-based sesquiterpene coumarins have also been identified as potent alpha-amylase inhibitors. rsc.org This suggests that the broader class of bromo-phenyl compounds and their derivatives represents a promising scaffold for developing inhibitors of metabolic enzymes.

Cellular Responses and Phenotypes

The molecular interactions and pathway modulations initiated by 3-bromo-5-piperidinophenol derivatives culminate in distinct and observable cellular responses.

The activation of the Nrf2-Keap1 pathway leads to a significant cytoprotective phenotype. Cells treated with these compounds show increased resistance to oxidative stressors like hydrogen peroxide and UVB radiation. nih.govresearchgate.net This is a direct result of the upregulated expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which neutralize reactive oxygen species and detoxify harmful substances. mdpi.comfrontiersin.org

In the context of cancer, the cellular response can be antiproliferative. Treatment with certain derivatives leads to a dose-dependent inhibition of cell growth and proliferation in various cancer cell lines, including lung and pancreatic cancer. nih.govnih.gov This is often accompanied by the induction of apoptosis, or programmed cell death, characterized by caspase activation and DNA fragmentation. nih.govnih.gov In some cases, these compounds can also induce cell cycle arrest, preventing cancer cells from dividing and multiplying. nih.gov

Finally, the inhibition of specific enzymes like CARM1 results in the modulation of downstream cellular processes. For example, inhibiting CARM1 in prostate cancer cells leads to reduced activity of the PSA promoter, demonstrating a targeted effect on a cancer-relevant signaling pathway. nih.gov

Interactive Data Table: Cellular Responses to Bromo-Phenyl Derivatives

| Compound Class | Cellular Response | Underlying Mechanism | Cell Type | Reference |

|---|---|---|---|---|

| 3-Bromo-4,5-dihydroxybenzaldehyde | Cytoprotection from oxidative stress | Nrf2/HO-1 pathway activation | Human Keratinocytes | nih.gov |

| 3-Bromo-5-phenyl-4,5-dihydroisoxazole | Nrf2/HO-1 Activation | Keap1-Nrf2 PPI disruption | Human Monocytic Cells | nih.gov |

| 5-Bromo-indole derivative | Antiproliferative activity | Inhibition of cell growth | A549 Lung Cancer Cells | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative | Apoptosis Induction | ROS Generation | NCI-H460 Lung Cancer Cells | nih.gov |

| 1-benzyl-3,5-bis(3-bromo-4-hydroxybenzylidene) piperidin-4-one | Inhibition of PSA promoter | CARM1 Inhibition | LNCaP Prostate Cancer Cells | nih.gov |

Induction of Cell Cycle Arrest

Extensive searches of scientific literature and databases have revealed no available studies on the induction of cell cycle arrest by 3-Bromo-5-piperidinophenol or its direct derivatives. Consequently, there is no scientific information to report on the specific effects of this compound on the cell cycle phases or the key regulatory proteins involved.

DNA Fragmentation and Apoptotic Body Formation

There is currently no published research available that investigates the ability of 3-Bromo-5-piperidinophenol or its derivatives to induce DNA fragmentation or the formation of apoptotic bodies in any cell lines. Therefore, data from methods such as TUNEL assays or gel electrophoresis for this specific compound are absent from the scientific record.

Gene Expression Modulation (e.g., Bcl-2, Caspase-3, PARP)

No studies have been identified that examine the effects of 3-Bromo-5-piperidinophenol on the expression of apoptosis-related genes. As a result, there is no information on how this compound may modulate key proteins such as Bcl-2, Caspase-3, or PARP. nih.govnih.govnih.govamanote.com

Broader Spectrum Biological Activities (based on general bromophenol/piperidine (B6355638) research)

Antioxidant Activity

While there is no specific data on the antioxidant properties of 3-Bromo-5-piperidinophenol, the broader class of bromophenols, which are natural compounds commonly found in marine life, has been the subject of antioxidant research. mdpi.com Structurally, bromophenols contain one or more benzene (B151609) rings with a varying number of bromine and hydroxyl substituents. nih.gov The antioxidant activity of these compounds is often attributed to the number of hydroxyl groups and their positions on the aromatic ring. nih.gov

Studies on various bromophenols isolated from marine algae have demonstrated significant antioxidant activity in vitro, primarily through radical scavenging mechanisms against species like 2,2-Diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. mdpi.comnih.gov For instance, some benzylic acid-derived bromophenols have been shown to be effective DPPH and ABTS radical scavengers. mdpi.com Furthermore, certain bromophenols have exhibited the ability to act as antioxidants intracellularly, suggesting they can cross the cell membrane to exert their effects. nih.gov The antioxidant potential of bromophenols is influenced by their molecular structure, with an increased number of hydroxyl groups and conjugations generally improving activity. nih.gov

Table 1: Antioxidant Activity of Selected Bromophenol Derivatives (General Context)

| Compound/Extract | Assay | Finding | Reference |

|---|---|---|---|

| Various Bromophenols | DPPH, ABTS | Significant radical scavenging activity. | mdpi.comnih.gov |

| 2,2′,3-tribromo-3′,4,4′,5-tetrahydroxy-6′-hydroxymethyldiphenylmethane | ORAC, CAA, CLPAA | Showed antioxidant activity and ability to inhibit lipid peroxidation in cells. | nih.govnih.gov |

| Benzylic acid-derived bromophenols | DPPH, ABTS, Ferric/Cupric ion reducing | Effective radical scavengers. | mdpi.com |

This table presents general findings for the broader class of bromophenols and not for 3-Bromo-5-piperidinophenol specifically.

Antimicrobial Potential (general context)

The piperidine ring is a common structural motif in many biologically active compounds, and various piperidine derivatives have been synthesized and evaluated for their antimicrobial properties. researchgate.netmdpi.com These derivatives have shown activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected Piperidine Derivatives (General Context)

| Compound Class | Tested Against | General Finding | Reference |

|---|---|---|---|

| Piperidin-4-one derivatives | Bacteria and Fungi | Some derivatives showed good antibacterial and antifungal activity. | researchgate.net |

| General Piperidine derivatives | S. aureus, E. coli | Some derivatives were active against both Gram-positive and Gram-negative bacteria. | |

| Novel Piperidine derivatives | Various Bacteria and Fungi | Varying degrees of antibacterial and antifungal inhibition observed. | |

| 2,6-dipiperidino-1,4-dihalogenobenzenes | Various Bacteria and Fungi | Some derivatives inhibited the growth of all test strains. |

This table presents general findings for the broader class of piperidine derivatives and not for 3-Bromo-5-piperidinophenol specifically.

Computational Chemistry and in Silico Modeling in the Study of 3 Bromo 5 Piperidinophenol

Molecular Docking and Ligand-Target Interaction Analysis

No studies reporting the molecular docking of 3-Bromo-5-piperidinophenol to any protein receptors were identified. Therefore, no data on its predicted binding modes or binding affinities are available.

As no molecular docking or pharmacophore modeling studies for 3-Bromo-5-piperidinophenol have been published, its critical pharmacophoric features remain uncharacterized.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

There are no available molecular dynamics simulation studies of 3-Bromo-5-piperidinophenol in complex with any protein. Consequently, information regarding the stability and flexibility of such a complex is nonexistent.

The exploration of potential allosteric sites or binding pockets for 3-Bromo-5-piperidinophenol through computational methods has not been reported in the scientific literature.

Quantum Chemical Methods for Electronic Structure and Reactivity Insights

No quantum chemical calculations detailing the electronic structure or reactivity of 3-Bromo-5-piperidinophenol have been published.

Analysis of Electrostatic Potentials and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating this structure. For a molecule like 3-Bromo-5-piperidinophenol, understanding the distribution of electrons and identifying reactive sites are crucial first steps in predicting its interactions with biological targets.

A key aspect of this analysis is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the surface of a molecule, providing a guide to its electrophilic and nucleophilic regions. In a study on a related compound, 3-bromo-2-hydroxypyridine, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to compute the MEP. mdpi.com For 3-Bromo-5-piperidinophenol, a similar analysis would reveal regions of negative potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton, highlighting its potential as a hydrogen bond donor. The bromine atom would exhibit a region of positive potential along the C-Br bond axis, known as a σ-hole, which can participate in halogen bonding. mdpi.com

Reactivity descriptors , derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For a substituted piperidinone, DFT calculations have been used to determine these parameters. researchgate.netfigshare.com An analogous calculation for 3-Bromo-5-piperidinophenol would provide valuable data on its kinetic stability and reactivity.

| Reactivity Descriptor | Significance | Hypothetical Calculated Value (Illustrative) |

| HOMO Energy | Electron-donating capacity | -5.8 eV |

| LUMO Energy | Electron-accepting capacity | -0.9 eV |

| HOMO-LUMO Gap | Chemical reactivity and stability | 4.9 eV |

| Ionization Potential | Energy required to remove an electron | 5.8 eV |

| Electron Affinity | Energy released when an electron is added | 0.9 eV |

| Global Electrophilicity | A measure of electrophilic character | 2.2 eV |

| Chemical Hardness | Resistance to change in electron distribution | 2.45 eV |

| Chemical Softness | Reciprocal of hardness | 0.41 eV⁻¹ |

This table is illustrative and provides hypothetical values to demonstrate the types of data generated from DFT calculations.

Prediction of Spectroscopic Properties

Computational methods are also employed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. This can aid in the structural confirmation of synthesized compounds. The prediction of chemical shifts involves calculating the magnetic shielding tensors of the nuclei in the molecule. DFT functionals, such as B3LYP, in conjunction with appropriate basis sets, have been shown to provide accurate predictions of ¹H and ¹³C NMR chemical shifts. A computational protocol for predicting ⁵⁹Co NMR chemical shifts highlights the importance of selecting the right functional and basis set for accurate results. mdpi.com For 3-Bromo-5-piperidinophenol, a similar approach would be used to predict its NMR spectrum, which could then be compared with experimental data to confirm its structure. The size of a molecule and its tumbling rate in solution can affect the observed NMR signals, a factor that can also be investigated computationally. mdpi.com

| Atom | Predicted ¹³C Chemical Shift (ppm) (Illustrative) | Predicted ¹H Chemical Shift (ppm) (Illustrative) |

| C1' | 52.5 | 3.20 (t) |

| C2' | 25.8 | 1.70 (m) |

| C3' | 24.0 | 1.60 (m) |

| C1 | 158.0 | - |

| C2 | 110.0 | 6.40 (t) |

| C3 | 123.0 (C-Br) | - |

| C4 | 112.0 | 6.70 (t) |

| C5 | 150.0 (C-N) | - |

| C6 | 105.0 | 6.30 (t) |

| O-H | - | 9.50 (s) |

This table presents hypothetical predicted NMR chemical shifts for 3-Bromo-5-piperidinophenol for illustrative purposes.

Cheminformatics and Scaffold-Based Drug Design Approaches

Cheminformatics and scaffold-based drug design are powerful strategies in the quest for new therapeutic agents. researchgate.net These approaches leverage computational tools to analyze large chemical datasets, identify promising molecular scaffolds, and guide the design of new compounds with desired biological activities. The 3-Bromo-5-piperidinophenol core represents a potential starting point for such endeavors.

Virtual Screening and Hit Identification

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In a virtual screening campaign, the 3-Bromo-5-piperidinophenol scaffold could be used as a query to search for structurally similar compounds in large chemical databases. Alternatively, a library of derivatives of 3-Bromo-5-piperidinophenol could be computationally generated and "docked" into the active site of a target protein to predict their binding affinity and mode. A successful virtual screening effort led to the discovery of novel inhibitors for the papain-like protease of SARS-CoV-2. nih.gov

Scaffold Hopping and Chemical Space Exploration

Scaffold hopping is a medicinal chemistry strategy that aims to identify new molecular cores that are structurally different from known active compounds but retain similar biological activity. niper.gov.innih.gov This is often done to improve properties such as potency, selectivity, or pharmacokinetic profiles, or to circumvent existing patents. Starting with the 3-Bromo-5-piperidinophenol scaffold, scaffold hopping algorithms could be used to explore new chemical space by replacing the piperidinophenol core with other ring systems that maintain a similar spatial arrangement of key pharmacophoric features (e.g., the hydroxyl group, the bromine atom, and the piperidine (B6355638) ring). This approach has been successfully used to develop dual inhibitors of MCL-1 and BCL-2 from indole-based leads. rsc.org A study on fused piperidine-type antagonists also demonstrates the utility of scaffold hopping. nih.gov

| Original Scaffold | Potential Hopped Scaffolds (Illustrative) | Rationale for Hopping |

| 3-Bromo-5-piperidinophenol | 3-Bromo-5-(morpholino)phenol | To improve solubility and metabolic stability. |

| 4-Bromo-6-aminobenzofuran | To explore different heterocyclic cores while maintaining key interaction points. | |

| 2-Bromo-4-azaspiro[4.5]decan-8-ol | To introduce novel three-dimensional complexity. |

This table provides illustrative examples of potential scaffold hops from 3-Bromo-5-piperidinophenol.

Emerging Research Directions and Future Perspectives for 3 Bromo 5 Piperidinophenol in Chemical Biology and Drug Discovery

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of substituted phenols and piperidines is a well-established area of organic chemistry. However, the development of advanced and sustainable methods for the specific synthesis of 3-Bromo-5-piperidinophenol and its derivatives remains a key area for research. Current approaches may rely on multi-step sequences that can be inefficient and generate significant waste.

Future research is anticipated to focus on the development of greener synthetic routes. This could involve the use of catalytic methods, such as transition-metal-catalyzed C-N bond formation, to directly couple a brominated phenol (B47542) precursor with piperidine (B6355638). Methodologies like palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation could be explored and optimized for this specific transformation. Furthermore, the development of one-pot or tandem reactions that combine bromination and amination steps would significantly improve the efficiency and sustainability of the synthesis. The use of environmentally benign solvents and renewable starting materials will also be a critical aspect of this research.

Table 1: Potential Sustainable Synthetic Approaches for 3-Bromo-5-piperidinophenol

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-N Coupling | High efficiency, selectivity, and functional group tolerance. | Optimization of catalysts, ligands, and reaction conditions. |

| One-Pot Synthesis | Reduced workup, purification steps, and solvent usage. | Development of compatible reaction conditions for sequential transformations. |

| Flow Chemistry | Precise control over reaction parameters, improved safety, and scalability. | Design and optimization of continuous flow reactors for the synthesis. |

| Biocatalysis | High selectivity and mild reaction conditions. | Identification and engineering of enzymes for specific bond formations. |

Exploration of Polypharmacology and Multi-Target Directed Ligands

The concept of "one target, one molecule" has been challenged by the multifactorial nature of many complex diseases. researchgate.net This has led to the rise of polypharmacology, which involves designing single chemical entities that can modulate multiple biological targets simultaneously. researchgate.netmdpi.com The structure of 3-Bromo-5-piperidinophenol, containing both a hydrogen-bond donating phenol and a basic piperidine ring, presents a versatile scaffold for the development of multi-target directed ligands (MTDLs). researchgate.net

The phenol group can interact with a variety of biological targets through hydrogen bonding, while the piperidine ring can engage in ionic or hydrogen bond interactions and influence the compound's pharmacokinetic properties. researchgate.net Future research could explore the potential of 3-Bromo-5-piperidinophenol derivatives to simultaneously target, for example, different receptors or enzymes involved in a particular disease pathway. This could involve designing libraries of analogs with varied substituents on the phenol and piperidine rings to fine-tune their activity against multiple targets.

Integration of Artificial Intelligence and Machine Learning in Rational Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. researchgate.netacs.org These computational tools can be instrumental in the rational design of novel analogs of 3-Bromo-5-piperidinophenol.

AI algorithms can be trained on existing data for similar compounds to predict the biological activities, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of new virtual derivatives. researchgate.netnih.gov Generative models can be employed to design novel molecules based on the 3-Bromo-5-piperidinophenol scaffold with optimized properties. For instance, ML models could predict which modifications to the scaffold would enhance binding to a specific target or improve its multi-target profile. nih.govniper.gov.in This in silico approach can significantly reduce the time and cost associated with synthesizing and testing new compounds. dundee.ac.uk

Table 2: Application of AI/ML in the Development of 3-Bromo-5-piperidinophenol Analogs

| AI/ML Application | Description | Potential Impact |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Develop models that correlate the chemical structure of derivatives with their biological activity. nih.gov | Guide the design of more potent compounds. |

| ADMET Prediction | Predict the absorption, distribution, metabolism, excretion, and toxicity profiles of new analogs. nih.gov | Prioritize compounds with favorable drug-like properties. |

| De Novo Drug Design | Generate novel molecular structures with desired properties based on the core scaffold. | Expand the chemical space around the lead compound. |

| Virtual Screening | Screen large virtual libraries of compounds to identify potential hits for specific biological targets. acs.org | Accelerate the identification of promising lead candidates. |

Application as Molecular Probes for Deeper Biological Mechanism Elucidation

Molecular probes are essential tools in chemical biology for studying biological processes and elucidating the mechanisms of action of drugs. The 3-Bromo-5-piperidinophenol scaffold could be functionalized to create a variety of molecular probes.

For example, the phenol group could be modified with a fluorophore to create a fluorescent probe. Such a probe could be used to visualize the localization of the compound within cells or to monitor its interaction with a specific biological target in real-time. The bromo-substituent provides a handle for further chemical modification, such as the introduction of photo-cross-linking groups to identify binding partners or the attachment of affinity tags for pull-down experiments. The development of such probes would be invaluable for understanding the molecular pharmacology of any future drugs based on this scaffold.

Potential in Scaffold-Based Drug Development Programs

The concept of "privileged scaffolds" refers to molecular frameworks that are able to bind to multiple biological targets with high affinity. The piperidine ring is considered a privileged scaffold in medicinal chemistry, as it is found in a wide range of approved drugs and natural products. researchgate.netencyclopedia.pubnih.gov The 3-Bromo-5-piperidinophenol structure can be viewed as a decorated privileged scaffold.

Scaffold-based drug development programs could utilize 3-Bromo-5-piperidinophenol as a starting point for creating diverse libraries of compounds. By systematically modifying the substituents on the aromatic ring and the piperidine moiety, a wide range of chemical space can be explored. This approach, often referred to as "scaffold hopping" when the core is altered, allows for the optimization of potency, selectivity, and pharmacokinetic properties. niper.gov.innih.gov The inherent versatility of the 3-Bromo-5-piperidinophenol scaffold makes it an attractive candidate for such programs, with the potential to yield novel therapeutics for a variety of diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.